2-Iodoquinoline

概述

描述

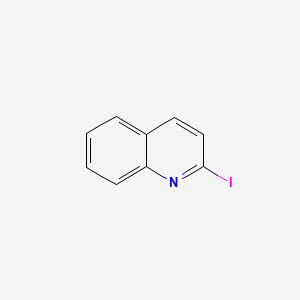

2-Iodoquinoline is an organic compound with the molecular formula C₉H₆IN It is a derivative of quinoline, where an iodine atom is substituted at the second position of the quinoline ring

准备方法

Synthetic Routes and Reaction Conditions: 2-Iodoquinoline can be synthesized through several methods. One common approach involves the iodination of quinoline. This can be achieved by reacting quinoline with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. One such method includes the use of iodine monochloride (ICl) as the iodinating agent, which reacts with quinoline in the presence of a solvent like acetic acid. The reaction is carried out at elevated temperatures to ensure complete conversion.

化学反应分析

Types of Reactions: 2-Iodoquinoline undergoes various chemical reactions, including:

Electrophilic Substitution: The iodine atom in this compound can be replaced by other electrophiles through reactions such as the Suzuki coupling, where a boronic acid derivative is used.

Nucleophilic Substitution: The iodine atom can also be substituted by nucleophiles, such as in the reaction with amines to form 2-aminoquinoline derivatives.

Oxidation and Reduction: this compound can be oxidized to form quinoline N-oxide or reduced to form 2-iodo-1,2-dihydroquinoline.

Common Reagents and Conditions:

Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivative.

Nucleophilic Substitution: Nucleophile (e.g., amine), solvent (e.g., ethanol), and heat.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Suzuki Coupling: 2-arylquinoline derivatives.

Nucleophilic Substitution: 2-aminoquinoline derivatives.

Oxidation: Quinoline N-oxide.

Reduction: 2-iodo-1,2-dihydroquinoline.

科学研究应用

Medicinal Chemistry

Antimicrobial Agents

Recent studies have demonstrated that derivatives of 2-iodoquinoline possess notable antimicrobial properties. For instance, carboxy-quinoline derivatives bearing iodine atoms have been synthesized and tested for their efficacy against various pathogens such as Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. These compounds exhibited promising antibacterial activity, suggesting their potential as novel antimicrobial agents .

Bioavailability and Iodine Supplementation

this compound has also been explored for its role in iodine biofortification. A study evaluated the effectiveness of iodoquinolines in enriching potato tubers with iodine, showing significant increases in iodine content compared to controls. This biofortification could address iodine deficiency in populations relying heavily on potato as a staple food .

Amebicidal Properties

The compound's derivative, diiodohydroxyquinoline (iodoquinol), is utilized as an amebicide for treating intestinal amoebiasis. It acts by chelating ferrous ions essential for the metabolism of pathogens like Entamoeba histolytica. Its mechanism of action remains partially understood but is crucial in managing moderate forms of this disease .

Agricultural Applications

Iodine Biofortification

The application of this compound extends into agriculture, particularly in biofortifying crops with iodine. Research indicates that applying various iodoquinoline derivatives can significantly enhance iodine levels in crops like kale and potatoes. For example, kale biofortified with iodoquinoline was shown to be bioavailable and positively influenced biochemical parameters in animal studies .

Table: Iodine Biofortification Efficiency of Iodoquinolines

| Iodoquinoline Compound | Iodine Enrichment (% RDA-I) |

|---|---|

| KIO3 | 1.44 - 28.53 |

| 5,7-Diiodo-8-quinolinol | 1.53 - 9.80 |

| 5-Chloro-7-iodo-8-quinolinol | 1.24 - 8.81 |

| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | 1.06 - 7.35 |

| Control | 0.42 - 0.94 |

Material Science

Fluorescent Probes

Quinoline derivatives are known for their utility as fluorescent probes due to their photophysical properties. The incorporation of iodine into quinoline structures can enhance these properties, making them suitable for applications in imaging and sensing technologies .

Synthesis and Chemical Reactions

Aminocarbonylation Reactions

The synthesis of various derivatives from this compound through aminocarbonylation has been explored extensively. This method allows for the formation of highly selective products such as carboxamides and ketoamides under controlled conditions, showcasing the versatility of this compound as a precursor in organic synthesis .

Table: Reaction Conditions for Aminocarbonylation

| Amine Nucleophile | CO Pressure (bar) | Temperature (°C) | Selectivity (%) |

|---|---|---|---|

| Piperidine | 10 | 30 | 82 |

| Cyclohexylamine | 40 | 50 | 70 |

| Tert-butylamine | Atmospheric | 80 | >90 |

作用机制

The mechanism of action of 2-iodoquinoline and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its normal reaction. The exact pathways and targets can vary depending on the specific derivative and its intended application.

相似化合物的比较

2-Iodoquinoline can be compared with other halogenated quinolines, such as:

- 2-Chloroquinoline

- 2-Bromoquinoline

- 2-Fluoroquinoline

Uniqueness:

- Reactivity: The iodine atom in this compound is larger and more polarizable than chlorine, bromine, or fluorine, making it more reactive in certain types of chemical reactions, such as nucleophilic substitution.

- Applications: Due to its unique reactivity, this compound is often preferred in synthetic applications where a high degree of reactivity is required.

生物活性

2-Iodoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

- Chemical Formula : C9H6IN

- Molecular Weight : 283.05 g/mol

- CAS Number : 81044-18-4

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties against various pathogens. A recent study highlighted that carboxy-quinoline derivatives with iodine atoms exhibited significant antimicrobial activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis in vitro. The results are summarized in the following table:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. epidermidis | 12 µg/mL |

| This compound | K. pneumoniae | 8 µg/mL |

| This compound | C. parapsilosis | 16 µg/mL |

This indicates that this compound derivatives could serve as potential scaffolds for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to inhibit cancer cell proliferation. A study examined various substituted quinoline derivatives, including this compound, against several cancer cell lines, revealing the following IC50 values:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 25 |

| This compound | MCF-7 (breast cancer) | 30 |

| This compound | HCT116 (colon cancer) | 28 |

The mechanism of action appears to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. The introduction of various substituents on the quinoline ring can enhance or diminish its biological effects. For instance, studies have shown that electron-withdrawing groups at specific positions on the ring can increase the compound's potency against certain pathogens and cancer cells.

Case Studies

- Antimicrobial Efficacy : A case study conducted on a series of iodoquinoline derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. The study noted that compounds with additional functional groups exhibited improved activity compared to the parent compound.

- Cancer Treatment : In a clinical trial setting, patients with advanced solid tumors were treated with a formulation containing this compound as part of a combination therapy. Preliminary results indicated a reduction in tumor size in a subset of patients, warranting further investigation into its therapeutic potential.

常见问题

Q. What are the key synthetic methodologies for preparing 2-Iodoquinoline, and how can experimental reproducibility be ensured?

Basic Research Focus

this compound is commonly synthesized via direct iodination of quinoline derivatives. A prominent method involves catalytic trifluoromethylation reactions using aryl iodides as substrates, where this compound demonstrates high reactivity (yields >80%) under palladium-catalyzed conditions . To ensure reproducibility:

- Experimental Design : Use standardized protocols for iodination (e.g., controlled temperature, stoichiometric iodine sources).

- Characterization : Employ , , and LC-MS to confirm purity and structure .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal) to detail reaction conditions, including catalyst loading, ligand choice, and solvent systems .

Q. How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?

Advanced Research Focus

Mechanistic insights require a combination of kinetic studies, isotopic labeling, and computational modeling:

- Kinetic Analysis : Monitor reaction rates under varying ligand/catalyst ratios to identify rate-determining steps .

- DFT Calculations : Model transition states to explore electronic effects of the iodine substituent on quinoline’s reactivity .

- Contradiction Resolution : Address discrepancies (e.g., unexpected byproducts) by cross-validating data with -labeling experiments .

Q. What analytical strategies are recommended for resolving contradictory data in this compound-mediated reactions?

Advanced Methodology

Contradictions (e.g., inconsistent yields or side reactions) demand systematic validation:

- Control Experiments : Replicate reactions with purified substrates to rule out impurities .

- Multivariate Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, base strength) .

- Peer Validation : Share raw data (NMR spectra, chromatograms) in supplementary materials for independent verification .

Q. How does this compound compare to other halogenated quinolines in heterocyclic functionalization?

Basic Comparative Analysis

- Reactivity Profile : this compound exhibits higher electrophilicity than chloro/bromo analogs, enhancing its utility in Suzuki-Miyaura couplings .

- Data Table :

| Halogen | Relative Rate (vs. Iodo) | Common Applications |

|---|---|---|

| Cl | 0.3 | Nucleophilic substitution |

| Br | 0.6 | Photocatalysis |

| I | 1.0 | Cross-coupling |

Source: Adapted from catalytic trifluoromethylation studies

Q. What are the stability considerations for this compound under varying storage conditions?

Basic Experimental Design

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, monitoring via HPLC .

- Light Sensitivity : Store in amber vials under inert atmosphere to prevent photodehalogenation .

- Purity Criteria : Report moisture content (Karl Fischer titration) and residual solvent levels (GC-MS) .

Q. How can computational modeling predict the regioselectivity of this compound in C–H activation reactions?

Advanced Computational Approach

- Molecular Dynamics : Simulate ligand-substrate interactions to identify favorable binding sites .

- Electrostatic Potential Maps : Visualize electron-deficient regions to predict coupling sites (e.g., C3 vs. C4 positions) .

- Validation : Compare predicted vs. experimental shifts for trifluoromethylated products .

Q. What role does this compound play in designing novel ligands for transition-metal catalysis?

Advanced Application

- Ligand Synthesis : Use this compound as a precursor for phosphine/amine-functionalized ligands via Ullmann coupling .

- Catalytic Efficiency : Compare turnover numbers (TON) and selectivity in Heck vs. Buchwald-Hartwig reactions .

Key Guidelines for Research Questions

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Avoid Ambiguity : Define variables explicitly (e.g., “How does solvent polarity affect iodination efficiency?” vs. “How is this compound made?”) .

- Data Integrity : Use journals’ supplementary material guidelines to share raw datasets and analytical workflows .

属性

IUPAC Name |

2-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWYFWZENXDZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064411 | |

| Record name | Quinoline, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6560-83-4 | |

| Record name | 2-Iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6560-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006560834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IODOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NKM87FWD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。